Cas no 887588-89-8 (4-NITRO INDAZOLE CARBOXALDEHYDE)

4-Nitro indazole carboxaldehyde is a versatile heterocyclic compound featuring both nitro and aldehyde functional groups on an indazole scaffold. Its structural properties make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The nitro group enhances reactivity in substitution and reduction reactions, while the aldehyde moiety allows for further derivatization via condensation or nucleophilic addition. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a building block for more complex structures. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-NITRO INDAZOLE CARBOXALDEHYDE structure
887588-89-8 structure
Product Name:4-NITRO INDAZOLE CARBOXALDEHYDE
CAS No:887588-89-8
MF:C8H5N3O3
MW:191.143601179123
CID:891215
PubChem ID:24729617
Update Time:2025-06-15

4-NITRO INDAZOLE CARBOXALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 4-NITRO INDAZOLE CARBOXALDEHYDE
    • 4-nitro-2H-indazole-3-carbaldehyde
    • 887588-89-8
    • AKOS006228534
    • Z1198174889
    • EN300-8578515
    • DTXSID50646932
    • 4-Nitro-1H-indazole-3-carbaldehyde
    • Inchi: 1S/C8H5N3O3/c12-4-6-8-5(9-10-6)2-1-3-7(8)11(13)14/h1-4H,(H,9,10)
    • InChI Key: HZXBMQKURMFKQB-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC2C1=C(C=O)NN=2)=O

Computed Properties

  • Exact Mass: 191.033
  • Monoisotopic Mass: 191.033
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.6A^2
  • XLogP3: 1.2

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Additional information on 4-NITRO INDAZOLE CARBOXALDEHYDE

4-NITRO INDAZOLE CARBOXALDEHYDE (CAS No. 887588-89-8): An Overview of a Promising Compound in Medicinal Chemistry

4-Nitro indazole carboxaldehyde (CAS No. 887588-89-8) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of indazoles, which are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding 4-nitro indazole carboxaldehyde.

Chemical Structure and Properties

4-Nitro indazole carboxaldehyde is characterized by its indazole core with a nitro group at the 4-position and a carboxaldehyde group at the 3-position. The indazole ring system consists of a benzene ring fused with a pyrazole ring, providing a rigid and planar structure that can interact with various biological targets. The presence of the nitro group imparts electron-withdrawing properties, which can influence the compound's reactivity and biological activity. The carboxaldehyde group, on the other hand, offers opportunities for further chemical modifications and conjugations.

The molecular formula of 4-nitro indazole carboxaldehyde is C9H6N4O3, and its molecular weight is 202.16 g/mol. The compound is typically a white to off-white solid with a melting point ranging from 150°C to 155°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 4-nitro indazole carboxaldehyde has been explored through several routes, each offering unique advantages in terms of yield, purity, and scalability. One common method involves the condensation of 4-nitroindazole with formaldehyde in the presence of an acid catalyst. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, leading to the formation of the desired product.

An alternative approach involves the reaction of 4-nitroindazole with glyoxal in an acidic medium. This method has been reported to yield higher purity products due to the selective formation of the carboxaldehyde group over other possible side products. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis methods using microwave-assisted reactions or solvent-free conditions.

Biological Activities

4-Nitro indazole carboxaldehyde has shown promising biological activities in various preclinical studies. One of its notable applications is in the field of cancer research, where it has been investigated for its potential as an anti-cancer agent. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival.

In addition to its anti-cancer properties, 4-nitro indazole carboxaldehyde has also been studied for its anti-inflammatory effects. Research has shown that it can reduce inflammation by modulating the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases such as arthritis and colitis.

Recent Research Developments

The interest in 4-nitro indazole carboxaldehyde has continued to grow in recent years, driven by its promising biological activities and potential applications in drug discovery. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-cancer activity against a panel of human cancer cell lines. The researchers found that these derivatives could induce apoptosis and cell cycle arrest, providing insights into their mechanism of action.

Another study published in Bioorganic & Medicinal Chemistry Letters explored the use of 4-nitro indazole carboxaldehyde as a scaffold for designing novel inhibitors of protein-protein interactions (PPIs). The researchers synthesized a series of derivatives and evaluated their ability to disrupt specific PPIs involved in cancer progression. The results showed that several derivatives exhibited high binding affinity and selectivity for their target proteins, highlighting the potential of this scaffold in developing new therapeutic agents.

Clinical Implications and Future Directions

The promising preclinical results obtained with 4-nitro indazole carboxaldehyde have paved the way for further investigations into its clinical applications. However, more extensive studies are needed to fully understand its safety profile and pharmacokinetic properties before it can be considered for clinical trials. Ongoing research efforts are focused on optimizing the chemical structure of this compound to enhance its potency and selectivity while minimizing potential side effects.

In conclusion, 4-nitro indazole carboxaldehyde (CAS No. 887588-89-8) represents a promising lead compound in medicinal chemistry with diverse biological activities and potential therapeutic applications. Its unique chemical structure provides a valuable scaffold for designing novel drugs targeting various diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development.

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